molecular formula C17H14N4O B11482336 3-(4-methylphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-methylphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11482336
M. Wt: 290.32 g/mol
InChI Key: FYEBJCMIEWPOEX-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is a complex organic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate diketone with an amine under acidic conditions.

    Introduction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting the pyrrole intermediate with hydrazine or a hydrazine derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the pyrazole intermediate is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the pyridine or pyrazole rings, leading to the formation of dihydropyridine or dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogenation, nitration, or sulfonation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyridine or dihydropyrazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, leading to the disruption of DNA replication and transcription.

Comparison with Similar Compounds

3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: can be compared with other similar compounds, such as:

  • 3-(3-METHOXY-PHENYL)-1-PYRIDIN-2-YL-PROPENONE : This compound has a similar structure but with a methoxy group instead of a methyl group. It is used in early discovery research and has unique chemical properties.
  • Other Pyrrolopyrazoles : These compounds share the pyrrolopyrazole core structure but differ in the substituents attached to the rings. Each compound has unique chemical and biological properties, making them useful for different applications.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-(4-methylphenyl)-4-pyridin-3-yl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C17H14N4O/c1-10-4-6-11(7-5-10)15-13-14(12-3-2-8-18-9-12)19-17(22)16(13)21-20-15/h2-9,14H,1H3,(H,19,22)(H,20,21)

InChI Key

FYEBJCMIEWPOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CN=CC=C4

Origin of Product

United States

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